molecular formula C10H16O4 B6229470 ethyl 3-(oxan-2-yl)-3-oxopropanoate CAS No. 2153808-31-0

ethyl 3-(oxan-2-yl)-3-oxopropanoate

Cat. No.: B6229470
CAS No.: 2153808-31-0
M. Wt: 200.2
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Description

Ethyl 3-(oxan-2-yl)-3-oxopropanoate is a β-keto ester featuring a tetrahydropyran (oxane) ring at the β-position of the ketone group. This structural motif imparts unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals. The oxane ring enhances solubility in organic solvents and influences reactivity patterns due to its electron-donating effects and conformational rigidity .

Properties

CAS No.

2153808-31-0

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate oxane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization to form the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The oxane ring and ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The β-keto ester scaffold is highly modular, with substituent variations significantly altering physicochemical properties, reactivity, and applications. Below is a systematic comparison with structurally related compounds:

Substituent Variations and Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
Ethyl 3-(oxan-2-yl)-3-oxopropanoate Oxane (tetrahydropyran) C₁₀H₁₆O₄ 200.23 Intermediate in drug synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Anti-tubercular agents
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate 2-Methoxyphenyl C₁₂H₁₄O₄ 222.24 Anti-tubercular agents, alkylation
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate 4-Chlorophenyl C₁₁H₁₁ClO₃ 226.66 Constitutive androstane receptor agonists
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluorophenyl C₁₁H₁₀F₂O₃ 228.19 Drug discovery intermediates
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate 2-Nitrophenyl C₁₁H₁₁NO₅ 237.21 Synthesis of 4-hydroxyquinoline-3-carboxylic acid
Ethyl 3-(4-methylphenyl)-3-oxopropanoate 4-Methylphenyl C₁₂H₁₄O₃ 206.24 Fungicides, pyrazolone derivatives
Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) increase the electrophilicity of the ketone, enhancing reactivity in nucleophilic additions. Electron-donating groups (e.g., methoxy in ) stabilize enolate intermediates, favoring alkylation or cyclization reactions.
  • Steric Effects : Substituents in the ortho position (e.g., 2-methoxyphenyl in ) introduce steric hindrance, reducing reaction rates compared to para-substituted analogues.
  • Solubility: Polar substituents (e.g., nitro, amino) improve solubility in polar aprotic solvents, while nonpolar groups (e.g., methyl, oxane) enhance lipophilicity .

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